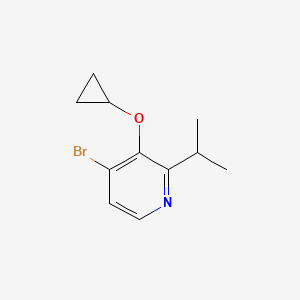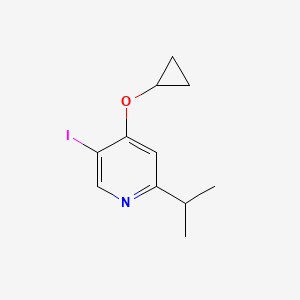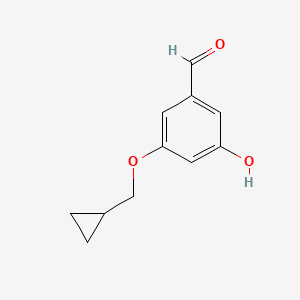
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde typically involves multiple steps. One common method starts with 3-hydroxy-4-halogenated benzaldehyde, which undergoes alkylation to introduce the cyclopropylmethoxy group. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for higher yields and purity. The process may involve the use of more efficient catalysts and reaction conditions to ensure scalability. The intermediates are usually purified through crystallization or distillation to achieve the desired product quality .
化学反応の分析
Types of Reactions
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid to facilitate the reaction.
Major Products Formed
Oxidation: 3-(Cyclopropylmethoxy)-5-hydroxybenzoic acid.
Reduction: 3-(Cyclopropylmethoxy)-5-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include modulation of signaling cascades and gene expression .
類似化合物との比較
Similar Compounds
3-(Cyclopropylmethoxy)-4-difluoromethoxybenzoic acid: Similar structure but with additional fluorine atoms, leading to different chemical properties and applications.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Lacks the cyclopropylmethoxy group, resulting in different reactivity and uses.
Uniqueness
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethoxy and hydroxybenzaldehyde groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
3-(cyclopropylmethoxy)-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-3-10(13)5-11(4-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2 |
InChIキー |
UWAHQWHXMCJLOW-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=CC(=CC(=C2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



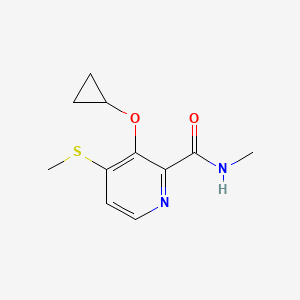
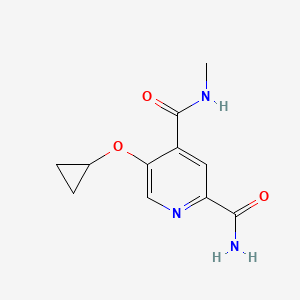

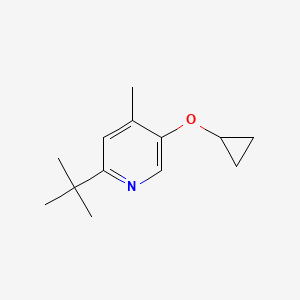
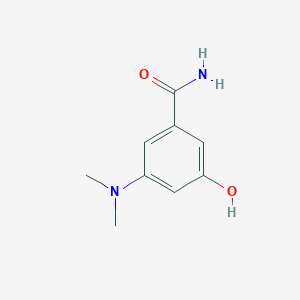


![1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14842934.png)

